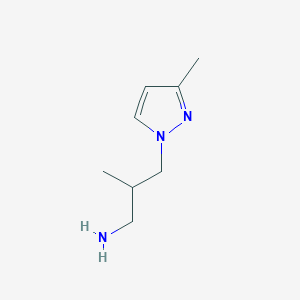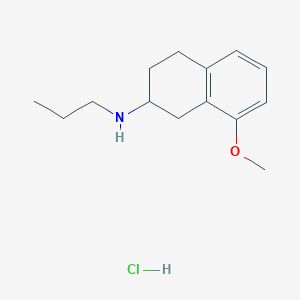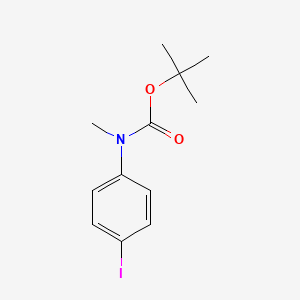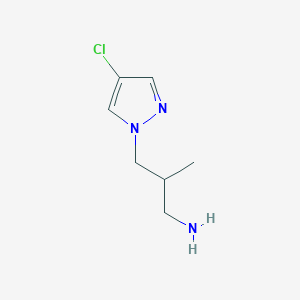
4-Cyano-3-methoxybenzoic acid
Vue d'ensemble
Description
4-Cyano-3-methoxybenzoic acid: is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) at the fourth position and a methoxy group (-OCH3) at the third position on the benzene ring
Applications De Recherche Scientifique
4-Cyano-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Cyano-3-methoxybenzoic acid typically involves the following steps:
Nitration of 3-methoxybenzoic acid: The starting material, 3-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction of the nitro group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Diazotization and Sandmeyer reaction: The amino group is converted to a diazonium salt, which is subsequently replaced by a cyano group through the Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
4-Cyano-3-methoxybenzoic acid can undergo various chemical reactions, including:
Electrophilic substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic substitution: Reagents like alcohols, amines, and water under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
Electrophilic substitution: Substituted derivatives of this compound.
Nucleophilic substitution: Amides, esters, and other functionalized derivatives.
Reduction: 4-Amino-3-methoxybenzoic acid.
Mécanisme D'action
The mechanism of action of 4-Cyano-3-methoxybenzoic acid depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The cyano group can act as an electron-withdrawing group, influencing the reactivity and binding properties of the compound.
Comparaison Avec Des Composés Similaires
4-Cyano-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Cyano-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Cyano-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness:
4-Cyano-3-methoxybenzoic acid is unique due to the presence of both a cyano group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards electrophilic substitution and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-cyano-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJRZMASFIJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102362-00-5 | |
| Record name | 4-cyano-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,13-Dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1645315.png)
![[1-(2-Cyanatonaphthalen-1-yl)naphthalen-2-yl] cyanate](/img/structure/B1645319.png)

![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1645323.png)


![Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate](/img/structure/B1645336.png)

![4-[4-(Methylsulfonyl)phenoxy]piperidine hydrochloride](/img/structure/B1645340.png)



